molecular formula C26H38ClN3O5S2 B2584548 methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215556-11-8

methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2584548
CAS No.: 1215556-11-8
M. Wt: 572.18
InChI Key: SJEUENUJKKHSKB-UHFFFAOYSA-N
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Description

Methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule characterized by a tetrahydrothieno[2,3-c]pyridine core substituted with a sulfamoyl benzamido group, a 6-ethyl moiety, and a methyl ester functionality.

Structural elucidation of this compound likely employed techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, with refinement tools like SHELX ensuring precise atomic resolution . The synthesis pathway is inferred to involve coupling of the sulfamoyl benzamido group to the tetrahydrothienopyridine scaffold, followed by esterification and salt formation, analogous to methods used for structurally related compounds .

Properties

IUPAC Name

methyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O5S2.ClH/c1-7-28-13-12-21-22(16-28)35-25(23(21)26(31)34-6)27-24(30)19-8-10-20(11-9-19)36(32,33)29(14-17(2)3)15-18(4)5;/h8-11,17-18H,7,12-16H2,1-6H3,(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEUENUJKKHSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex compound belonging to the thieno[2,3-c]pyridine class. This compound has garnered attention for its potential pharmacological properties, particularly in the areas of antiplatelet activity and antimicrobial efficacy. This article synthesizes current research findings on its biological activity, detailing its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C27H40ClN3O5S2C_{27}H_{40}ClN_{3}O_{5}S_{2} with a molecular weight of approximately 586.2 g/mol. The structure includes multiple functional groups such as a sulfamoyl group and a carboxamide group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC27H40ClN3O5S2
Molecular Weight586.2 g/mol
CAS Number1216823-08-3

The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways. It has been studied for its effects on platelet aggregation and thrombus formation, suggesting a potential role in cardiovascular therapies. The sulfamoyl moiety is believed to enhance binding affinity to biological targets involved in these processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of thieno[2,3-c]pyridine derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at 256 µg/mL .

Case Studies

  • Antiplatelet Activity : A study evaluated the antiplatelet effects of thieno[2,3-c]pyridine derivatives in vitro. The results indicated that these compounds inhibited platelet aggregation induced by ADP and collagen significantly more than standard treatments .
  • Cytotoxicity Against Cancer Cell Lines : In another investigation, the cytotoxic effects of tetrahydropyridothienopyrimidine derivatives were assessed using the MTT assay on various cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The results showed promising antiproliferative activity with IC50 values indicating effective dose ranges .

Pharmacological Applications

The primary applications of this compound include:

  • Cardiovascular Therapy : Due to its antiplatelet properties.
  • Antimicrobial Treatments : Potential use against bacterial infections.
  • Cancer Treatment : As a candidate for further development in oncology due to observed cytotoxic effects.

Comparison with Similar Compounds

Table 1: Comparative Structural and Hypothesized Properties

Feature Target Compound Similar Compound () Impact of Difference
Sulfamoyl Group N,N-Diisobutyl (branched alkyl) N-Butyl-N-methyl (linear alkyl) Increased steric bulk in the target compound may enhance receptor selectivity or metabolic stability .
Core Substituent 6-Ethyl 6-Methyl The longer ethyl chain could elevate lipophilicity, potentially improving membrane permeability and half-life.
Carboxylic Acid Derivative Methyl ester Carboxamide The ester group may act as a prodrug, improving oral bioavailability but requiring hydrolysis for activation. Carboxamide offers hydrolytic stability but reduced absorption .
Salt Form Hydrochloride Hydrochloride Both utilize hydrochloride salts for enhanced aqueous solubility and crystallinity.

Methodological Insights from Research Tools

  • Structural Analysis : SHELX software, widely used for crystallographic refinement, likely played a role in resolving the compound’s 3D structure, ensuring atomic-level accuracy .
  • Spectroscopic Confirmation : NMR and UV spectroscopy, as demonstrated in , are standard for verifying the compound’s purity and functional groups .

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